molecular formula C14H12O B8792179 2-[(E)-2-phenylethenyl]phenol

2-[(E)-2-phenylethenyl]phenol

Cat. No.: B8792179
M. Wt: 196.24 g/mol
InChI Key: AYPZAZPOYROADP-UHFFFAOYSA-N
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Description

2-[(E)-2-phenylethenyl]phenol is a type of stilbene compound characterized by the presence of hydroxyl groups attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and hydroxystilbenes are known for their significant biological activities. One of the most well-known hydroxystilbenes is resveratrol, which is found in grapes, peanuts, berries, and red wine. 2-[(E)-2-phenylethenyl]phenols have been studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

2-[(E)-2-phenylethenyl]phenols can be synthesized through various methods, including:

Industrial production methods often involve large-scale synthesis using these techniques to produce hydroxystilbenes in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Comparison with Similar Compounds

2-[(E)-2-phenylethenyl]phenols can be compared with other similar compounds, such as:

These compounds share similar structures but differ in their specific functional groups and biological activities, making each unique in its applications and benefits.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H

InChI Key

AYPZAZPOYROADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (3.47 mmol), malonic acid (13.8 mmol), 2-bromo-4,5-dimethoxypropylbenzene (1.93 mmol), palladium acetate (0.09 mmol), triphenylphosphine (0.14 mmol), piperidine (15.8 mmol) and DMF (20 ml) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the monomode microwave oven and irradiated (250 W, 160° C.) for 30 minutes in parts. After completion the reaction was worked up as in example I and provided a white crystalline solid; 25% yield (m.p. 74-78° C.); 1H NMR (300 MHz, CDCl3) δ 7.11-6.93 (4H, m), 6.86 (1H, d), 6.78 (1H, d), 6.61 (1H, s), 5.62 (1H, s), 3.88 (3H, s), 3.86 (3H, s), 3.78 (3H, s), 2.61 (2H, t), 1.55 (2H, m), 0.91 (31-1, t): δC (75.4 MHz, CDCl3) δC 148.4, 147.3, 146.7, 145.3, 133.2, 130.7, 128.3, 127.9, 124.2, 119.8, 114.6, 112.8, 108.6, 108.5, 56.0, 35.1, 24.7 and 14.0. The above obtained hydroxystilbene derivative was alkylated or acetylated/benzoylated in the same pot with addition of alkyl halide or acetyl chloride or benzoyl chloride etc.
Quantity
3.47 mmol
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reactant
Reaction Step One
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13.8 mmol
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reactant
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1.93 mmol
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reactant
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0.14 mmol
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reactant
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15.8 mmol
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reactant
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0.09 mmol
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catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

In an atmosphere of nitrogen, 7.75 g (36.9 mmol) of 2-methoxystilbene (c-2) is dissolved in anhydrous dichloromethane. Fourty milliliters of a dichloromethane solution containing 3.2 g (12.9 mmol) of boron tribromide is added dropwise thereto at -78° C. (on a dry ice-acetone bath), followed by stirring overnight at room temperature. The reaction solution is cooled on an ice bath, and a 10% aqueous solution of KOH is added thereto drop by drop to decompose a boron complex formed in the reaction solution. This reaction solution is transferred to a separatory funnel, and 2M HCl is added thereto until the aqueous layer becomes acidic. The resulting solution is extracted with three 200 ml portions of chloroform. The chloroform layer is washed with two 50 ml portions of water and dried over anhydrous Na2SO4, followed by filtration. When the solvent is removed by distillation under reduced pressure, a brown oily product containing 2-hydroxystilbene (d-2) is obtained. This oily product is purified by column chromatography [SiO2 : 200 g, hexane-ethyl acetate (9:1 v/v)], and further recrystallized from hexane-ethyl acetate, thereby obtaining 5.05 g (yield: 69.9%) of 2-hydroxystilbene (d-2) (sample No. 9) as white needle crystals (melting point: 138°-139° C.).
[Compound]
Name
crystals
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7.75 g
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aqueous solution
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3.2 g
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reactant
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0 (± 1) mol
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Yield
69.9%

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